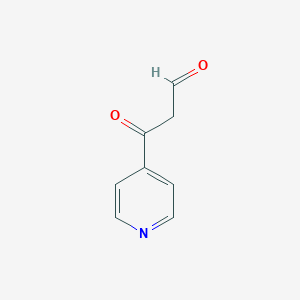![molecular formula C12H12N4 B15326400 [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine: is a compound that features both an indole and a pyrazole moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a five-membered ring containing two adjacent nitrogen atoms. The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. The final step involves the coupling of the indole and pyrazole rings through a suitable linker, such as a methylene group, under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated indole derivatives, alkylated or aminated methylene linkers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antiviral Activity: Indole derivatives, including those containing pyrazole moieties, have shown potential antiviral activity against various RNA and DNA viruses.
Medicine:
Anticancer Activity: The compound and its derivatives have been investigated for their anticancer properties, particularly their ability to inhibit specific cancer cell lines.
Industry:
Wirkmechanismus
The mechanism of action of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with metal ions and other biomolecules, influencing their function. The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, allows it to form active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds like tryptophan and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as pyrazole-3-carboxylic acid and pyrazole-4-carboxamide share the pyrazole ring and are used in various pharmaceutical applications.
Uniqueness:
Combination of Indole and Pyrazole: The unique combination of indole and pyrazole moieties in [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine provides a distinct set of chemical and biological properties that are not observed in compounds containing only one of these moieties.
Versatility in Reactions:
Eigenschaften
Molekularformel |
C12H12N4 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
[3-(1H-indol-3-yl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C12H12N4/c13-6-8-5-12(16-15-8)10-7-14-11-4-2-1-3-9(10)11/h1-5,7,14H,6,13H2,(H,15,16) |
InChI-Schlüssel |
UDNXIHRMWGQXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
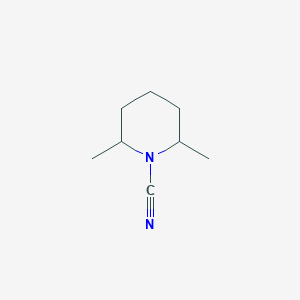



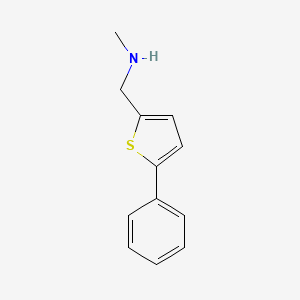
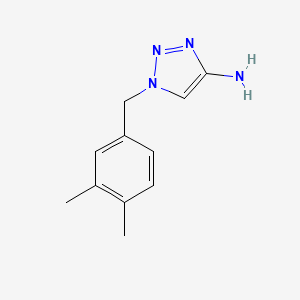


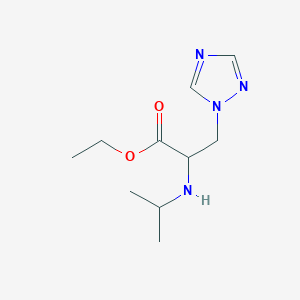

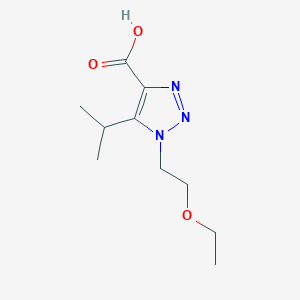
![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
